

A Comparative Guide to the Biological Activity of Substituted 2-Aminothiazoles

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylthiazole
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various substituted 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.^{[1][2][3]} Its derivatives have demonstrated a broad spectrum of pharmacological activities, attributed to the versatile nature of the thiazole ring which allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties.^{[1][4][5]}

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro biological activities of selected derivatives, providing a basis for comparative analysis.

Anticancer Activity

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC₅₀ value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound ID	Substituent at N-2	Substituent at C-4	Substituent at C-5	Cancer Cell Line	IC ₅₀ (μM)	Reference
Dasatinib	2-chloro-6-methylphenylaminopyrimidinyl	-	carboxamide	Various	Sub-nanomolar	[6]
Compound 8a	3-propanamido	Phenyl	-	60 cell lines	Broad-spectrum activity	[1]
Compound 14	Acetamidothio-acetic ester derivative	-	5-ethyl-oxazole	A2780 (Ovarian)	1-10 nM (CDK2 IC ₅₀)	[7]
Compound 55	N-(3-Chlorobenzoyl)	2-pyridinyl	-	M. tuberculosis	0.024	[8][9]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- **N-2 Position:** Introduction of substituted benzoyl groups at the N-2 position has been shown to significantly improve antitubercular activity, a field closely related to cancer research in terms of targeting cellular proliferation.[8][9]
- **C-4 and C-5 Positions:** The central thiazole moiety and a 2-pyridyl group at the C-4 position are often crucial for activity and intolerant to modification in certain series.[8][9] However, the introduction of appropriately-sized substituents at the 4- and 5-positions can enhance inhibitory activity and selectivity against specific targets like inducible nitric oxide synthase

(iNOS).[10] Aromatic substitutions at the C4 position have shown to improve antitumor activity more than aliphatic substitutions.[1]

- Acyl Chain Length: Increasing the acyl chain length from two carbons (acetamido) to three carbons (propanamido) at the 2-amino group can enhance antitumor activity.[1]

Antimicrobial Activity

2-Aminothiazole derivatives have been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound ID	Substituent(s)	Target Microorganism	MIC (µg/mL)	Reference
Compound 55	N-(3-chlorobenzoyl)-4-(2-pyridinyl)	Mycobacterium tuberculosis	0.008	[8][9]
Thiazolyl-thiourea derivative	3,4-dichlorophenyl on thiourea	Staphylococcus aureus, S. epidermidis	4-16	[11]
Compound 1	Functionally substituted	T. viride	- (Best antifungal)	[12]
Compound 8	Functionally substituted	- (Best antibacterial)	Potent	[12]
SMB-1, SMB-2, SMB-6	Variously substituted	S. aureus, S. epidermidis, E. coli, K. pneumoniae	Comparable to ampicillin	[13][14]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

- N-2 Acyl Analogues: The introduction of substituted benzoyl groups at the N-2 position dramatically enhances antitubercular activity.[8]
- Thiourea Derivatives: Conversion of the 2-amino group into thiourea derivatives is an effective strategy for enhancing antimicrobial potency, particularly against Gram-positive cocci when halogenated phenyl groups are present.[4][11]
- Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[4] Electron-withdrawing groups on a phenyl nucleus attached to the thiazole can lead to maximum inhibition in both bacterial and fungal strains.[11]

Kinase Inhibitory Activity

A significant number of 2-aminothiazole derivatives have been developed as potent kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound ID	Target Kinase(s)	IC ₅₀	Reference
Dasatinib (BMS-354825)	Pan-Src family, Abl	Nanomolar to subnanomolar	[6]
Compound 14	CDK2	1-10 nM	[7]
Compound 7	CK2 (allosteric inhibitor)	3.4 μM	[15]
Aurora Kinase Inhibitors	Aurora A	- (SAR established)	[11][16]

Structure-Activity Relationship (SAR) Summary for Kinase Inhibitory Activity:

- The 2-aminothiazole core serves as a novel and effective template for the design of Src family kinase inhibitors.[6]
- For Cyclin-Dependent Kinase 2 (CDK2) inhibitors, replacing a metabolically unstable ester moiety with a stable oxazole ring led to potent analogues.[7]

- Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of the protein kinase CK2.[\[15\]](#)

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of key experimental protocols frequently cited in the literature for evaluating the biological activity of 2-aminothiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

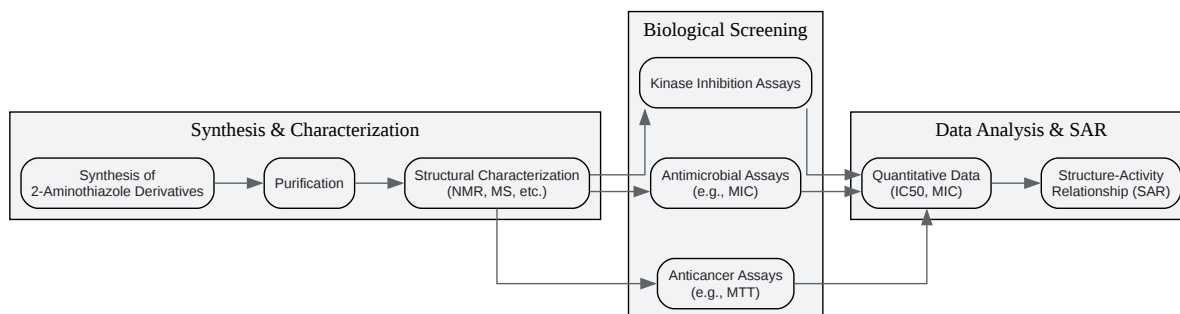
- **Compound Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assay (Biochemical Assay)

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
- **Inhibitor Addition:** The 2-aminothiazole derivative (inhibitor) is added to the reaction mixture at various concentrations.
- **Kinase Reaction:** The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.
- **Detection:** The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of ^{32}P -ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
- **IC₅₀ Calculation:** The IC₅₀ value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

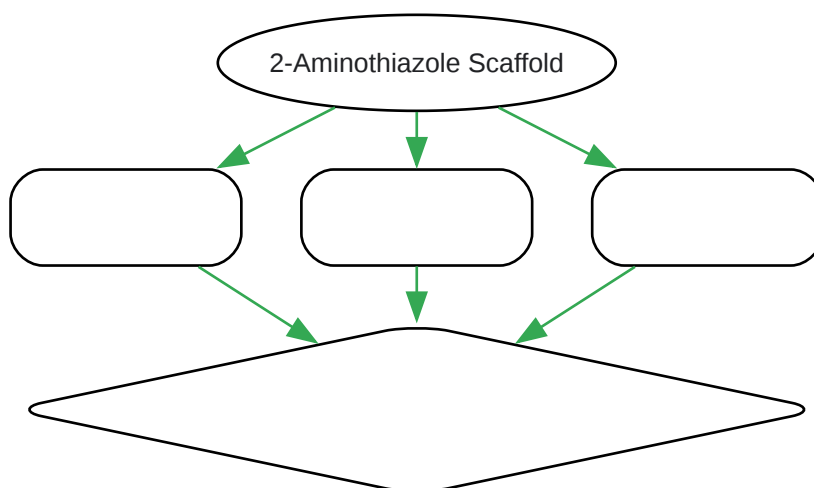
Visualizations

The following diagrams illustrate key concepts and workflows related to the study of substituted 2-aminothiazoles.



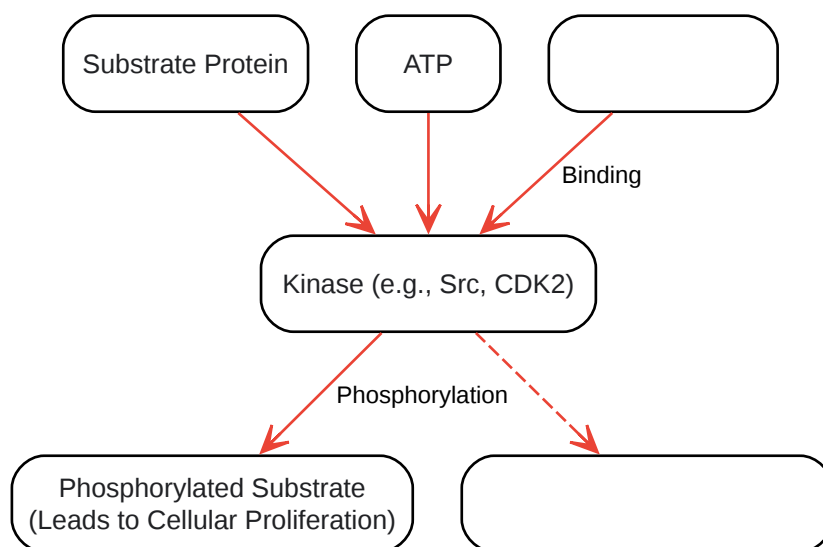
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Caption: General experimental workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.



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Caption: Logical relationship of substitutions on the 2-aminothiazole scaffold influencing biological activity.



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Caption: Simplified signaling pathway showing the mechanism of action for 2-aminothiazole kinase inhibitors.

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